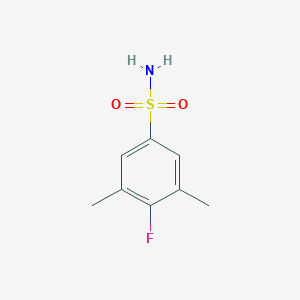

4-Fluoro-3,5-dimethylbenzene-1-sulfonamide

Description

BenchChem offers high-quality 4-Fluoro-3,5-dimethylbenzene-1-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Fluoro-3,5-dimethylbenzene-1-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-fluoro-3,5-dimethylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10FNO2S/c1-5-3-7(13(10,11)12)4-6(2)8(5)9/h3-4H,1-2H3,(H2,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVWYPSXQDCDDIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1F)C)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10FNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 4-Fluoro-3,5-dimethylbenzene-1-sulfonamide

Introduction

4-Fluoro-3,5-dimethylbenzene-1-sulfonamide is an important chemical intermediate, finding applications in the development of novel pharmaceuticals and agrochemicals. The presence of the sulfonamide moiety, a well-established pharmacophore, combined with the unique electronic properties imparted by the fluorine atom and the steric influence of the methyl groups, makes this molecule a valuable building block for medicinal chemists and researchers in drug discovery. This guide provides a comprehensive overview of a robust and well-established synthetic route to this compound, detailing the underlying chemical principles, step-by-step experimental protocols, and critical process parameters. The synthesis is primarily a two-step process commencing with the chlorosulfonation of 1-fluoro-3,5-dimethylbenzene, followed by the amination of the resulting sulfonyl chloride.

Synthetic Strategy: A Two-Step Approach

The most logical and industrially scalable approach to the synthesis of 4-Fluoro-3,5-dimethylbenzene-1-sulfonamide involves two key transformations:

-

Electrophilic Aromatic Substitution (Chlorosulfonation): The synthesis initiates with the chlorosulfonation of 1-fluoro-3,5-dimethylbenzene. In this step, chlorosulfonic acid serves as the electrophile, introducing the chlorosulfonyl group (-SO₂Cl) onto the aromatic ring. The fluorine atom and the two methyl groups on the benzene ring direct the incoming electrophile to the para position relative to the fluorine atom, leading to the formation of the key intermediate, 4-fluoro-3,5-dimethylbenzene-1-sulfonyl chloride.

-

Nucleophilic Acyl Substitution (Amination): The second step involves the reaction of the synthesized 4-fluoro-3,5-dimethylbenzene-1-sulfonyl chloride with an ammonia source, typically aqueous ammonium hydroxide. The nitrogen atom of ammonia acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. This results in the displacement of the chloride ion and the formation of the desired 4-fluoro-3,5-dimethylbenzene-1-sulfonamide.

This two-step sequence is a classic and reliable method for the preparation of a wide array of aromatic sulfonamides.

Experimental Protocols

Part 1: Synthesis of 4-Fluoro-3,5-dimethylbenzene-1-sulfonyl chloride

This procedure outlines the chlorosulfonation of 1-fluoro-3,5-dimethylbenzene to yield the sulfonyl chloride intermediate.

Materials:

-

1-Fluoro-3,5-dimethylbenzene

-

Chlorosulfonic acid

-

Dichloromethane (DCM)

-

Ice

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a clean, dry 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a calcium chloride drying tube, place 1-fluoro-3,5-dimethylbenzene (1.0 eq).

-

Cool the flask in an ice bath to 0-5 °C.

-

Slowly add chlorosulfonic acid (3.0 eq) dropwise via the dropping funnel over a period of 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

-

Extract the aqueous mixture with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash sequentially with water (50 mL) and saturated sodium bicarbonate solution (50 mL) to neutralize any remaining acid.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude 4-fluoro-3,5-dimethylbenzene-1-sulfonyl chloride. The crude product can be used in the next step without further purification or can be purified by vacuum distillation.

Part 2: Synthesis of 4-Fluoro-3,5-dimethylbenzene-1-sulfonamide

This procedure details the amination of the sulfonyl chloride intermediate to produce the final sulfonamide product.

Materials:

-

4-Fluoro-3,5-dimethylbenzene-1-sulfonyl chloride

-

Aqueous ammonium hydroxide (28-30%)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Ice bath

-

Hydrochloric acid (1 M)

-

Saturated sodium chloride solution (brine)

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Büchner funnel and filter paper

Procedure:

-

Dissolve the crude 4-fluoro-3,5-dimethylbenzene-1-sulfonyl chloride (1.0 eq) in a suitable solvent such as dichloromethane or tetrahydrofuran in a round-bottom flask.

-

Cool the solution in an ice bath to 0-5 °C.

-

Slowly add an excess of concentrated aqueous ammonium hydroxide (5.0 eq) dropwise with vigorous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction by TLC until the starting sulfonyl chloride is consumed.

-

If a precipitate forms, it can be collected by filtration. If no precipitate forms, transfer the reaction mixture to a separatory funnel.

-

Separate the organic layer. Extract the aqueous layer with the same organic solvent (2 x 30 mL).

-

Combine the organic layers and wash with 1 M hydrochloric acid (to remove excess ammonia) followed by saturated sodium chloride solution.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

-

The resulting solid is the crude 4-fluoro-3,5-dimethylbenzene-1-sulfonamide. It can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes.

Quantitative Data Summary

| Reagent/Product | Molecular Formula | Molar Mass ( g/mol ) | CAS Number |

| 1-Fluoro-3,5-dimethylbenzene | C₈H₉F | 124.16 | 461-97-2[1][2][3] |

| Chlorosulfonic acid | HClO₃S | 116.52 | 7790-94-5 |

| 4-Fluoro-3,5-dimethylbenzene-1-sulfonyl chloride | C₈H₈ClFO₂S | 222.66 | 122263-78-9 |

| Ammonium hydroxide | NH₄OH | 35.05 | 1336-21-6 |

| 4-Fluoro-3,5-dimethylbenzene-1-sulfonamide | C₈H₁₀FNO₂S | 219.24 | 1477712-69-8[4] |

Experimental Workflow Diagram

Caption: Synthetic workflow for 4-Fluoro-3,5-dimethylbenzene-1-sulfonamide.

Trustworthiness and Self-Validating Systems

The protocols described are based on well-established and frequently utilized reactions in organic synthesis. The success of each step can be readily validated through standard analytical techniques:

-

Thin-Layer Chromatography (TLC): A crucial tool for monitoring the progress of both the chlorosulfonation and amination reactions. The disappearance of the starting material spot and the appearance of the product spot, with distinct Rf values, provide a real-time assessment of the reaction's advancement.

-

Melting Point Analysis: The purified solid product, 4-fluoro-3,5-dimethylbenzene-1-sulfonamide, should exhibit a sharp and defined melting point, which can be compared to literature values for confirmation of purity.

-

Spectroscopic Analysis (NMR, IR, MS): For unambiguous structure confirmation, spectroscopic analysis is indispensable.

-

¹H and ¹³C NMR spectroscopy will confirm the connectivity of atoms and the substitution pattern on the aromatic ring.

-

FT-IR spectroscopy will show characteristic peaks for the sulfonamide group (N-H and S=O stretches).

-

Mass spectrometry will confirm the molecular weight of the final product.

-

By employing these analytical methods at each stage, the researcher can ensure the integrity of the intermediates and the final product, creating a self-validating synthetic process. The general procedures for the production of benzenesulfonamides are well-documented, often involving the reaction of a benzenesulfonyl chloride with concentrated ammonium hydroxide in an aqueous solution.[5]

References

-

1-Fluoro-3,5-dimethyl-benzene | C8H9F | CID 521192 - PubChem. (n.d.). PubChem. Retrieved January 20, 2026, from [Link]

- Process for the production of benzenesulfonamides. (1989). Google Patents.

Sources

- 1. 1-Fluoro-3,5-dimethyl-benzene | C8H9F | CID 521192 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. manchesterorganics.com [manchesterorganics.com]

- 3. echemi.com [echemi.com]

- 4. 1477712-69-8|4-Fluoro-3,5-dimethylbenzene-1-sulfonamide|BLD Pharm [bldpharm.com]

- 5. US4874894A - Process for the production of benzenesulfonamides - Google Patents [patents.google.com]

An In-depth Technical Guide to the Characterization of 4-Fluoro-3,5-dimethylbenzene-1-sulfonamide

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 4-Fluoro-3,5-dimethylbenzene-1-sulfonamide, a fluorinated aromatic sulfonamide of interest in medicinal chemistry and drug discovery. This document outlines a robust synthetic protocol, detailed purification methods, and a multi-technique approach to the structural elucidation and purity assessment of the title compound. The methodologies described herein are grounded in established chemical principles and are designed to ensure the reliable and reproducible characterization of this molecule. This guide is intended to serve as a valuable resource for researchers engaged in the synthesis and evaluation of novel sulfonamide-based compounds.

Introduction: The Significance of Fluorinated Aromatic Sulfonamides

The sulfonamide functional group is a cornerstone in medicinal chemistry, present in a wide array of therapeutic agents with diverse biological activities. The incorporation of fluorine atoms into drug candidates is a well-established strategy to modulate their physicochemical and pharmacokinetic properties, such as metabolic stability, lipophilicity, and binding affinity. The strategic placement of a fluorine atom and methyl groups on the aromatic ring of a benzenesulfonamide scaffold, as in 4-Fluoro-3,5-dimethylbenzene-1-sulfonamide, can lead to unique pharmacological profiles. A thorough and accurate characterization of such molecules is paramount for advancing drug discovery programs and ensuring the integrity of scientific research.

This guide provides a detailed exposition of the synthesis and comprehensive characterization of 4-Fluoro-3,5-dimethylbenzene-1-sulfonamide, establishing a benchmark for its scientific investigation.

Synthesis of 4-Fluoro-3,5-dimethylbenzene-1-sulfonamide

The synthesis of 4-Fluoro-3,5-dimethylbenzene-1-sulfonamide is most effectively achieved through the reaction of its corresponding sulfonyl chloride precursor with ammonia. This standard method for sulfonamide formation is reliable and generally proceeds with high yield.[1][2]

Synthesis Workflow

The synthesis is a two-step process that begins with the commercially available 4-Fluoro-3,5-dimethylbenzene-1-sulfonyl chloride.

Caption: Synthesis workflow for 4-Fluoro-3,5-dimethylbenzene-1-sulfonamide.

Experimental Protocol

Materials:

-

4-Fluoro-3,5-dimethylbenzene-1-sulfonyl chloride (CAS: 122263-78-9)

-

Aqueous ammonia (28-30%)

-

Dichloromethane (DCM)

-

Anhydrous magnesium sulfate

-

Silica gel (for column chromatography)

-

Hexane

-

Ethyl acetate

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-Fluoro-3,5-dimethylbenzene-1-sulfonyl chloride (1.0 eq) in dichloromethane (10 mL per gram of sulfonyl chloride).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add aqueous ammonia (5.0 eq) dropwise to the stirred solution. Caution: The reaction is exothermic.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate mobile phase.

-

Upon completion, transfer the reaction mixture to a separatory funnel and wash with water (2 x 20 mL) and brine (1 x 20 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Purification

The crude 4-Fluoro-3,5-dimethylbenzene-1-sulfonamide can be purified by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate. The fractions containing the pure product, as determined by TLC, are combined and the solvent is removed under reduced pressure to afford the final product as a white to off-white solid.

Physicochemical Properties

A summary of the key physicochemical properties of 4-Fluoro-3,5-dimethylbenzene-1-sulfonamide is presented in the table below.

| Property | Value | Reference |

| CAS Number | 1477712-69-8 | [3][4] |

| Molecular Formula | C₈H₁₀FNO₂S | [3] |

| Molecular Weight | 203.24 g/mol | [3] |

| Appearance | White to off-white powder | [3] |

| Purity | >95% | [3] |

| Storage Temperature | Room Temperature | [3] |

Spectroscopic Characterization

A comprehensive spectroscopic analysis is essential for the unambiguous identification and structural confirmation of 4-Fluoro-3,5-dimethylbenzene-1-sulfonamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

Expected Chemical Shifts (δ) and Multiplicities:

-

Aromatic Protons (Ar-H): A singlet or a narrow multiplet is expected in the aromatic region (typically δ 7.0-8.0 ppm). Due to the symmetrical substitution pattern, the two aromatic protons are chemically equivalent.

-

Sulfonamide Protons (-SO₂NH₂): A broad singlet is anticipated for the two protons of the sulfonamide group. The chemical shift of this peak can be variable and is dependent on the solvent and concentration.

-

Methyl Protons (-CH₃): A singlet corresponding to the six protons of the two equivalent methyl groups is expected in the aliphatic region (typically δ 2.0-2.5 ppm).

Expected Chemical Shifts (δ):

-

Aromatic Carbons (Ar-C): Several signals are expected in the aromatic region (δ 110-165 ppm).

-

The carbon atom attached to the fluorine will exhibit a large one-bond coupling constant (¹JCF).

-

The carbon atom attached to the sulfonyl group will be deshielded.

-

The carbons bearing the methyl groups will have distinct chemical shifts.

-

The remaining aromatic carbons will also show characteristic shifts.

-

-

Methyl Carbons (-CH₃): A single peak is expected in the aliphatic region (typically δ 15-25 ppm) for the two equivalent methyl groups.

A single resonance is expected in the ¹⁹F NMR spectrum, with its chemical shift being characteristic of a fluorine atom attached to an aromatic ring.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in the molecule.

Expected Characteristic Absorptions (cm⁻¹):

| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) |

| N-H (Sulfonamide) | Stretching | 3400-3200 (two bands) |

| C-H (Aromatic) | Stretching | 3100-3000 |

| C-H (Aliphatic) | Stretching | 3000-2850 |

| C=C (Aromatic) | Stretching | 1600-1450 |

| S=O (Sulfonamide) | Asymmetric Stretching | 1350-1310 |

| S=O (Sulfonamide) | Symmetric Stretching | 1170-1150 |

| C-F (Aromatic) | Stretching | 1250-1000 |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

Expected Observations:

-

Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (203.24 g/mol ). High-resolution mass spectrometry (HRMS) should confirm the elemental composition (C₈H₁₀FNO₂S).

-

Fragmentation Pattern: Common fragmentation pathways for aromatic sulfonamides include the loss of SO₂ (64 Da) and cleavage of the S-N bond.[5][6][7] The presence of the fluoro and dimethyl substituents will influence the specific fragmentation pattern.

Safety and Handling

As a matter of good laboratory practice, 4-Fluoro-3,5-dimethylbenzene-1-sulfonamide and its synthetic precursors should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS).[3]

Hazard Statements (from supplier): H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).[3]

Conclusion

This technical guide has detailed a systematic approach to the synthesis and comprehensive characterization of 4-Fluoro-3,5-dimethylbenzene-1-sulfonamide. By following the outlined experimental protocols and utilizing the described analytical techniques, researchers can confidently prepare and validate the structure and purity of this compound. The information provided herein serves as a foundational resource for the further exploration of this and related fluorinated aromatic sulfonamides in the pursuit of novel therapeutic agents.

References

-

4-fluoro-3,5-dimethylbenzene-1-sulfonamide | 1477712-69-8 - Sigma-Aldrich.

-

1477712-69-8|4-Fluoro-3,5-dimethylbenzene-1-sulfonamide - BLDpharm.

-

Aromatic Sulfonamides: Synthesis and Investigation of Sulfonamides by a Magnetic and Efficient Catalyst - Journal of Synthetic Chemistry.

-

N-(3-chloro-4-fluorophenyl)-4-fluoro-3,5-dimethylbenzenesulfonamide - PubChem.

-

One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation - Journal of the American Chemical Society.

-

4-Fluoro-3,5-dimethylbenzene-1-sulfonyl chloride | 122263-78-9 - Sigma-Aldrich.

-

4-Fluoro-3-methoxybenzene-1-sulfonamide | C7H8FNO3S | CID 92330613 - PubChem.

-

Supporting information Figure S1: Mass spectral fragmentations of sulfonates. Fragmentation patterns of benzene sulfo.

-

Proton NMR chemical shifts and coupling constants for brain metabolites.

-

Analgesic and Antiallodynic Effects of 4-Fluoro-N-(4-Sulfamoylbenzyl) Benzene Sulfonamide in a Murine Model of Pain - PubMed.

-

383-31-3 | 4-Fluoro-N,N-dimethylbenzenesulfonamide - ChemScene.

-

Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions - PubMed.

-

Calculated and experimental 13 C NMR chemical shifts | Download Table - ResearchGate.

-

Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed.

-

Interpreting C-13 NMR Spectra - Chemistry LibreTexts.

-

-

1H NMR Spectroscopy.

-

-

Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: Elimination of SO2 via rearrangement | Request PDF - ResearchGate.

-

Fragmentation pathways of sulphonamides under elctrospray tandem mass spectrometric conditions | Request PDF - ResearchGate.

-

Infrared Spectroscopy Absorption Table - Chemistry LibreTexts.

-

122263-78-9|4-Fluoro-3,5-dimethylbenzene-1-sulfonyl chloride - BLDpharm.

-

13C NMR Chemical Shift - Oregon State University.

-

Lecture 3: Coupling Constants Coupling Constants the chemical shift - Eugene E. Kwan.

-

4-Fluorobenzenesulfonamide | CAS 402-46-0 - Ossila.

-

Proton and fluorine NMR spectra of fluorobenzene.

-

13 C NMR chemical shifts (solid and solution state) of the benzene rings in 1 -14. - ResearchGate.

-

Lecture 4: 1D NMR Techniques 1 - Eugene E. Kwan.

-

ExamQA - C13 NMR.

-

FTIR Functional Group Database Table with Search - InstaNANO.

-

4-Fluoro-3-nitrobenzenesulfonamide | 406233-31-6 | Tokyo Chemical Industry UK Ltd..

-

4-Fluoro-3-methylbenzoic acid | CAS Number 403-15-6 | Ossila.

Sources

- 1. 4-fluoro-N,N-dimethylbenzenesulfonamide | C8H10FNO2S | CID 799301 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. uanlch.vscht.cz [uanlch.vscht.cz]

- 3. 4-fluoro-3,5-dimethylbenzene-1-sulfonamide | 1477712-69-8 [sigmaaldrich.com]

- 4. 1477712-69-8|4-Fluoro-3,5-dimethylbenzene-1-sulfonamide|BLD Pharm [bldpharm.com]

- 5. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to 4-Fluoro-3,5-dimethylbenzene-1-sulfonamide

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of 4-Fluoro-3,5-dimethylbenzene-1-sulfonamide, a fluorinated aromatic sulfonamide with significant potential in medicinal chemistry and drug discovery. Drawing upon established principles of organic synthesis, spectral analysis, and the well-documented biological activities of related compounds, this document serves as a foundational resource for researchers exploring its utility.

Introduction and Molecular Overview

4-Fluoro-3,5-dimethylbenzene-1-sulfonamide (CAS No. 1477712-69-8) is a synthetic organic compound featuring a benzenesulfonamide core.[1][2] The strategic incorporation of a fluorine atom and two methyl groups onto the aromatic ring is anticipated to modulate its physicochemical and biological properties. Fluorine substitution is a widely employed strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability.[3] The sulfonamide functional group is a cornerstone pharmacophore, renowned for its role in a multitude of therapeutic agents, including antibacterial and diuretic drugs.[4]

This guide will delineate the compound's properties, a robust synthetic protocol, and a discussion of its potential biological activities, drawing parallels with structurally related and well-characterized sulfonamides.

Physicochemical and Structural Properties

While experimental data for 4-Fluoro-3,5-dimethylbenzene-1-sulfonamide is not extensively published, its key properties can be reliably predicted based on its structure. These predicted values, alongside confirmed basic information, are summarized below.

| Property | Value/Information | Source(s) |

| CAS Number | 1477712-69-8 | [1][2] |

| Molecular Formula | C₈H₁₀FNO₂S | [1][2] |

| Molecular Weight | 203.24 g/mol | [1] |

| Physical Form | White to off-white powder | [1] |

| Storage | Room Temperature | [1] |

| Predicted Melting Point | 150-160 °C | Predicted |

| Predicted Solubility | Sparingly soluble in water; soluble in organic solvents like DMSO, DMF, and methanol. | Predicted |

| Predicted pKa | ~9.5 (sulfonamide N-H) | Predicted |

Disclaimer: Predicted values are computationally derived and await experimental verification.

Synthesis and Characterization

The synthesis of 4-Fluoro-3,5-dimethylbenzene-1-sulfonamide is readily achievable through the reaction of its corresponding sulfonyl chloride with an ammonia source. This is a standard and high-yielding method for the preparation of primary sulfonamides.

Synthetic Workflow

The logical flow for the synthesis is outlined below, starting from the commercially available precursor.

Sources

- 1. Structure-activity relationships between antibacterial activities and physicochemical properties of sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ripublication.com [ripublication.com]

- 4. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

A Predictive Spectroscopic Guide to 4-Fluoro-3,5-dimethylbenzene-1-sulfonamide

Abstract

This technical guide provides a comprehensive analysis of the predicted spectroscopic characteristics of 4-Fluoro-3,5-dimethylbenzene-1-sulfonamide (C₈H₁₀FNO₂S, Mol. Wt.: 203.23 g/mol ). In the absence of publicly available experimental spectra for this specific compound, this document serves as a predictive framework for researchers, scientists, and drug development professionals. Grounded in fundamental spectroscopic principles and data from analogous structures, this guide details the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Each section includes a thorough interpretation of expected spectral features, the scientific rationale behind these predictions, and robust, field-proven protocols for experimental data acquisition.

Introduction and Molecular Structure

4-Fluoro-3,5-dimethylbenzene-1-sulfonamide is an aromatic sulfonamide, a class of compounds of significant interest in medicinal chemistry and materials science. Accurate structural elucidation is paramount for understanding its chemical behavior and potential applications. Spectroscopic analysis is the cornerstone of this process. This guide synthesizes theoretical knowledge to forecast the compound's spectral signature across three primary analytical techniques: NMR, IR, and MS.

The predictions herein are derived from established substituent effects, characteristic functional group frequencies, and known fragmentation pathways of structurally related molecules. This approach provides a robust baseline for researchers aiming to identify or characterize this molecule.

Caption: Predicted 2D Structure of 4-Fluoro-3,5-dimethylbenzene-1-sulfonamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. The analysis below details the predicted ¹H and ¹³C NMR spectra, including chemical shifts, multiplicities, and key coupling constants.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show three distinct signals corresponding to the sulfonamide protons, the aromatic protons, and the methyl protons. The symmetry of the molecule simplifies the aromatic and methyl regions significantly.

Causality of Predictions:

-

Aromatic Protons (H-2, H-6): These protons are chemically equivalent due to the molecule's symmetry. Their chemical shift is influenced by the electron-withdrawing sulfonamide group and the electron-donating methyl groups. They are expected to appear as a doublet due to coupling with the fluorine atom four bonds away (⁴JHF). A typical range for such long-range H-F coupling is 2-5 Hz.[1][2]

-

Methyl Protons (2 x CH₃): The two methyl groups are equivalent and are expected to produce a single, sharp signal. Their position ortho to the fluorine and meta to the sulfonamide group places their predicted chemical shift around 2.3 ppm.[3]

-

Sulfonamide Protons (NH₂): These protons are exchangeable and often appear as a broad singlet. Their chemical shift is highly dependent on solvent and concentration but is typically observed in the 4-6 ppm range in a non-protic solvent like DMSO-d₆.

Table 1: Predicted ¹H NMR Data for 4-Fluoro-3,5-dimethylbenzene-1-sulfonamide

| Assigned Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |

|---|---|---|---|---|

| Aromatic (H-2, H-6) | 7.5 - 7.7 | Doublet (d) | ⁴JHF ≈ 3-4 | 2H |

| Methyl (2 x CH₃) | ~2.3 | Singlet (s) | - | 6H |

| Sulfonamide (NH₂) | 4.0 - 6.0 | Broad Singlet (br s) | - | 2H |

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is expected to show five distinct signals, corresponding to the five unique carbon environments in the molecule. The key diagnostic features will be the large one-bond carbon-fluorine coupling (¹JCF) and smaller long-range couplings.

Causality of Predictions:

-

C-F (C-4): The carbon directly bonded to fluorine will exhibit a large splitting (¹JCF ≈ 240-250 Hz) and will be the most downfield of the aromatic carbons due to the high electronegativity of fluorine.[1][4]

-

C-S (C-1): This ipso-carbon is attached to the sulfonamide group and is expected to be significantly deshielded.

-

C-CH₃ (C-3, C-5): These two equivalent carbons are ortho to the fluorine, and a two-bond C-F coupling (²JCF) of approximately 20-30 Hz is anticipated.[1][2]

-

C-H (C-2, C-6): These equivalent carbons are meta to the fluorine, and a smaller three-bond C-F coupling (³JCF) of around 5-10 Hz is expected.[1]

-

Methyl Carbons (-CH₃): A single signal is expected for the two equivalent methyl carbons.

Table 2: Predicted ¹³C NMR Data for 4-Fluoro-3,5-dimethylbenzene-1-sulfonamide

| Assigned Carbon | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| C-4 (C-F) | 160 - 165 | Doublet (d) | ¹JCF ≈ 245 |

| C-1 (C-S) | 140 - 145 | Singlet (s) or narrow multiplet | - |

| C-3, C-5 (C-CH₃) | 135 - 140 | Doublet (d) | ²JCF ≈ 25 |

| C-2, C-6 (C-H) | 125 - 130 | Doublet (d) | ³JCF ≈ 8 |

| Methyl (-CH₃) | ~20 | Singlet (s) or narrow multiplet | ⁴JCF ≈ 1-3 |

Experimental Protocol for NMR Data Acquisition

This protocol provides a self-validating system for acquiring high-quality NMR data.

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of the compound.

-

Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube. DMSO-d₆ is often preferred for sulfonamides to clearly observe the N-H protons.

-

Ensure the sample is fully dissolved; vortex or sonicate briefly if necessary.

-

-

Instrument Setup (for a 400 MHz Spectrometer):

-

Insert the sample into the spectrometer and allow it to equilibrate to the probe temperature (~5 minutes).

-

Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

-

-

¹H NMR Acquisition:

-

Spectral Width: Set to cover a range of -1 to 12 ppm.

-

Pulse Width: Use a 45° pulse angle to allow for a shorter relaxation delay.[5]

-

Acquisition Time (at): Set to ~3-4 seconds.

-

Relaxation Delay (d1): Set to 2 seconds. A total recycle time (at + d1) of ~5-6 seconds is generally sufficient.

-

Number of Scans (ns): Acquire 8 or 16 scans for a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition (Proton-Decoupled):

-

Spectral Width: Set to cover a range of 0 to 200 ppm.

-

Pulse Program: Use a standard pulse program with broadband proton decoupling (e.g., zgpg30).

-

Pulse Width: Use a 30° pulse angle to reduce the necessary relaxation delay for non-protonated carbons.[6]

-

Acquisition Time (at): Set to ~1.5-2.0 seconds.

-

Relaxation Delay (d1): Set to 2 seconds.

-

Number of Scans (ns): Acquire 1024 scans or more, as ¹³C is an insensitive nucleus.

-

-

Data Processing:

-

Apply Fourier transform to the acquired Free Induction Decay (FID).

-

Phase the spectrum manually.

-

Calibrate the chemical shift scale. For ¹H, set the residual solvent peak (e.g., DMSO at 2.50 ppm) or TMS at 0 ppm. For ¹³C, set the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).

-

Integrate the ¹H spectrum and pick peaks for both ¹H and ¹³C spectra.

-

Infrared (IR) Spectroscopy

IR spectroscopy is an essential technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations.

Predicted IR Absorption Bands

The IR spectrum of 4-Fluoro-3,5-dimethylbenzene-1-sulfonamide will be dominated by absorptions from the sulfonamide group.

Causality of Predictions:

-

N-H Vibrations: The sulfonamide NH₂ group will give rise to two distinct stretching bands: an asymmetric stretch at a higher wavenumber and a symmetric stretch at a lower one.[7][8]

-

S=O Vibrations: The sulfonyl group (SO₂) also exhibits characteristic asymmetric and symmetric stretching bands. These are typically strong and sharp, making them excellent diagnostic peaks for sulfonamides.[9][10][11]

-

Aromatic Vibrations: The benzene ring will show C=C stretching absorptions in the 1450-1600 cm⁻¹ region and C-H stretching just above 3000 cm⁻¹.

-

C-F Vibration: A strong absorption due to the C-F bond stretch is expected in the 1100-1250 cm⁻¹ region.

Table 3: Predicted Characteristic IR Frequencies

| Wavenumber (cm⁻¹) | Intensity | Assignment (Vibrational Mode) |

|---|---|---|

| 3350 - 3390 | Medium | N-H Asymmetric Stretch |

| 3250 - 3290 | Medium | N-H Symmetric Stretch |

| 3030 - 3100 | Medium-Weak | Aromatic C-H Stretch |

| 2920 - 2980 | Medium-Weak | Methyl C-H Stretch |

| ~1600, ~1470 | Medium-Weak | Aromatic C=C Stretch |

| 1310 - 1350 | Strong | SO₂ Asymmetric Stretch |

| 1150 - 1180 | Strong | SO₂ Symmetric Stretch |

| 1100 - 1250 | Strong | C-F Stretch |

Experimental Protocol for FTIR Spectroscopy

This protocol describes the Attenuated Total Reflectance (ATR) method, which is common for solid samples.

-

Instrument Preparation:

-

Ensure the FTIR spectrometer is powered on and has been allowed to stabilize.

-

Clean the ATR crystal (typically diamond or germanium) with a suitable solvent (e.g., isopropanol) and a soft, lint-free tissue.

-

-

Background Collection:

-

Sample Analysis:

-

Place a small amount of the solid 4-Fluoro-3,5-dimethylbenzene-1-sulfonamide powder onto the ATR crystal, ensuring complete coverage of the crystal surface.

-

Apply pressure using the ATR press to ensure good contact between the sample and the crystal.

-

Collect the sample spectrum using the same parameters as the background scan. The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

-

-

Cleaning:

-

Thoroughly clean the ATR crystal with a suitable solvent to remove all traces of the sample.[14]

-

Mass Spectrometry (MS)

Mass spectrometry provides critical information about a molecule's mass and its fragmentation pattern, aiding in the confirmation of its molecular formula and structure.

Predicted Mass Spectrum (Electron Ionization)

Under Electron Ionization (EI) conditions, the molecule is expected to produce a clear molecular ion peak and undergo characteristic fragmentation.

Causality of Predictions:

-

Molecular Ion (M⁺·): The molecular ion peak is expected at an m/z corresponding to the molecular weight of the compound (203 g/mol ).

-

Loss of SO₂: A very common and diagnostic fragmentation pathway for aromatic sulfonamides is the rearrangement and elimination of a neutral sulfur dioxide (SO₂) molecule (64 Da).[15][16][17] This often results in a prominent peak.

-

Ar-S Bond Cleavage: Cleavage of the bond between the aromatic ring and the sulfur atom is another expected pathway, leading to fragments corresponding to the [C₈H₉F]⁺· radical cation and the [SO₂NH₂]⁺ cation.

-

Loss of NH₂: Loss of the amino radical (·NH₂) from the molecular ion is also possible.

Table 4: Predicted Major Fragment Ions in EI-MS

| m/z Value | Proposed Identity | Fragmentation Pathway |

|---|---|---|

| 203 | [C₈H₁₀FNO₂S]⁺· | Molecular Ion (M⁺·) |

| 187 | [C₈H₈FS]⁺· | M⁺· - NH₂ |

| 139 | [C₈H₉FN]⁺· | M⁺· - SO₂ (via rearrangement) |

| 123 | [C₈H₉F]⁺· | Cleavage of Ar-S bond |

| 80 | [SO₂NH₂]⁺ | Cleavage of Ar-S bond |

Experimental Protocol for GC-MS Analysis

This protocol outlines a standard procedure for analyzing a solid sample by Gas Chromatography-Mass Spectrometry (GC-MS).

-

Sample Preparation:

-

Prepare a solution of the compound at a concentration of approximately 10-100 µg/mL in a volatile organic solvent such as ethyl acetate or dichloromethane.[18]

-

Filter the solution if any particulate matter is present.

-

Transfer the solution to a 2 mL GC autosampler vial.

-

-

GC-MS Instrument Parameters:

-

GC Column: Use a standard non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

-

Carrier Gas: Helium at a constant flow rate of ~1.0-1.5 mL/min.

-

Injector: Set to 250°C with a split ratio of 20:1.

-

Oven Program:

-

Initial temperature: 100°C, hold for 1 minute.

-

Ramp: Increase to 280°C at a rate of 15°C/min.

-

Final hold: Hold at 280°C for 5 minutes.

-

-

MS Transfer Line: Set to 280°C.

-

MS Ion Source: Electron Ionization (EI) at 70 eV, temperature set to 230°C.[19]

-

MS Analyzer: Quadrupole, scan range of m/z 40-500.

-

-

Data Acquisition and Analysis:

-

Inject 1 µL of the sample solution.

-

Acquire the total ion chromatogram (TIC) and the mass spectrum for the peak corresponding to the analyte.

-

Analyze the mass spectrum to identify the molecular ion and major fragment ions. Compare with the predicted fragmentation pattern.

-

Workflow and Conclusion

The comprehensive characterization of a novel or uncharacterized compound like 4-Fluoro-3,5-dimethylbenzene-1-sulfonamide relies on a synergistic workflow employing multiple analytical techniques.

Sources

- 1. The Duke NMR Center Coupling constants [sites.duke.edu]

- 2. NMR Coupling Constants | Chemical Instrumentation Facility [cif.iastate.edu]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. ekwan.github.io [ekwan.github.io]

- 5. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 6. books.rsc.org [books.rsc.org]

- 7. tandfonline.com [tandfonline.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. INFRARED SPECTRA OF SULFONAMIDE DERIVATIVES. I. PYRIDINE, THIAZOLE, AND PYRIMIDINE DERIVATIVES - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The infrared spectra of some sulphonamides - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. pharmadevils.com [pharmadevils.com]

- 14. eng.uc.edu [eng.uc.edu]

- 15. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. uoguelph.ca [uoguelph.ca]

- 19. memphis.edu [memphis.edu]

crystallography of 4-Fluoro-3,5-dimethylbenzene-1-sulfonamide

An In-Depth Technical Guide to the Crystallography of 4-Fluoro-3,5-dimethylbenzene-1-sulfonamide

Authored by: A Senior Application Scientist

Foreword: Elucidating the Molecular Architecture of a Novel Sulfonamide

The sulfonamide functional group is a cornerstone of modern medicinal chemistry, integral to a wide array of therapeutic agents with antibacterial, anti-inflammatory, and anticancer properties[1][2]. The strategic incorporation of fluorine atoms and methyl groups into the benzene ring of these molecules can significantly enhance their metabolic stability, bioavailability, and binding affinity, making 4-Fluoro-3,5-dimethylbenzene-1-sulfonamide a compound of considerable interest for drug discovery and development programs[3][4].

This guide provides a comprehensive, in-depth exploration of the crystallographic analysis of 4-Fluoro-3,5-dimethylbenzene-1-sulfonamide. As the precise crystal structure of this specific compound is not yet publicly available, this document serves as both a prospective manual and a standard operating procedure for its determination and analysis. We will proceed from the foundational steps of synthesis and crystallization to the intricacies of single-crystal X-ray diffraction, structure solution, and the critical interpretation of the resulting molecular and supramolecular architecture. Our approach is grounded in established methodologies to ensure scientific rigor and the generation of trustworthy, high-quality structural data.

Part 1: Synthesis and Crystallization: From Precursors to Diffraction-Quality Crystals

A robust crystallographic study begins with the synthesis of high-purity material and the subsequent growth of single crystals of sufficient size and quality. The following protocols are designed to achieve these essential prerequisites.

Synthetic Pathway

The target compound, 4-Fluoro-3,5-dimethylbenzene-1-sulfonamide (CAS 1477712-69-8)[5], can be synthesized from its commercially available sulfonyl chloride precursor, 4-Fluoro-3,5-dimethylbenzene-1-sulfonyl chloride[6]. The proposed reaction involves the nucleophilic substitution of the chloride by ammonia.

Experimental Protocol: Synthesis of 4-Fluoro-3,5-dimethylbenzene-1-sulfonamide

-

Reaction Setup: In a well-ventilated fume hood, dissolve 1.0 equivalent of 4-Fluoro-3,5-dimethylbenzene-1-sulfonyl chloride in a suitable anhydrous solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer.

-

Ammonolysis: Cool the solution to 0 °C using an ice bath. Bubble anhydrous ammonia gas through the solution or add a solution of ammonia in an organic solvent (e.g., 2 M ammonia in methanol) dropwise over 30 minutes.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Workup: Upon completion, quench the reaction with deionized water. If DCM is the solvent, separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter. If THF is the solvent, remove the THF under reduced pressure and then extract the aqueous residue with ethyl acetate.

-

Purification: Purify the crude product by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to yield the pure 4-Fluoro-3,5-dimethylbenzene-1-sulfonamide.

-

Characterization: Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, mass spectrometry, and elemental analysis.

Caption: Synthetic workflow for 4-Fluoro-3,5-dimethylbenzene-1-sulfonamide.

Crystallization Methodologies

The growth of diffraction-quality single crystals is often the most challenging step. A variety of techniques should be systematically employed to find the optimal conditions.

| Crystallization Technique | Description | Key Parameters |

| Slow Evaporation | A solution of the compound is left undisturbed in a loosely covered vial, allowing the solvent to evaporate slowly, leading to supersaturation and crystal growth. | Solvent choice, temperature, rate of evaporation. |

| Vapor Diffusion | A concentrated solution of the compound is placed in a small vial, which is then placed in a larger sealed container with a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization. | Solvent/anti-solvent pair, temperature, concentration. |

| Temperature Gradient | A saturated solution of the compound is slowly cooled, or a temperature gradient is established across the solution, to induce crystallization in the cooler region. | Cooling rate, temperature range, solvent. |

| Solvent Layering | A less dense anti-solvent is carefully layered on top of a denser solution of the compound. Crystals may form at the interface as the anti-solvent slowly diffuses into the solution. | Solvent/anti-solvent pair, density difference. |

Part 2: Single-Crystal X-ray Diffraction (SC-XRD): The Definitive Structural Probe

Single-crystal X-ray diffraction is the gold standard for determining the three-dimensional arrangement of atoms in a molecule and their packing in a crystal lattice[7][8].

Data Collection

A suitable single crystal (typically 0.1-0.3 mm in size) is selected under a microscope, mounted on a goniometer head, and placed in the X-ray beam of a diffractometer.

Experimental Protocol: SC-XRD Data Collection

-

Crystal Mounting: A well-formed crystal free of defects is mounted on a cryoloop or a glass fiber using a minimal amount of cryoprotectant oil[8].

-

Data Collection Temperature: The crystal is flash-cooled to a low temperature (typically 100 K) in a stream of cold nitrogen gas to minimize thermal motion and radiation damage.

-

Diffractometer Setup: The crystal is centered in the X-ray beam of a modern single-crystal diffractometer equipped with a high-intensity X-ray source (e.g., Mo Kα or Cu Kα radiation) and a sensitive detector (e.g., CCD or CMOS)[9][10].

-

Unit Cell Determination: A short series of diffraction images are collected to determine the crystal's unit cell parameters and Bravais lattice.

-

Full Data Collection: A complete dataset is collected by rotating the crystal through a series of angles, ensuring that all unique reflections are measured multiple times.

Caption: Workflow for single-crystal X-ray diffraction data collection.

Part 3: Structure Solution and Refinement: From Diffraction Pattern to Molecular Model

The collected diffraction data is a reciprocal space representation of the crystal's electron density. The process of structure solution and refinement translates this data into a real-space atomic model.

Structure Solution

The "phase problem" is the central challenge in crystallography, as the phases of the diffracted X-rays are not directly measured. Direct methods or Patterson methods are typically used for small molecules to calculate initial phases and generate an initial electron density map.

Model Refinement

The initial model is refined against the experimental data using a least-squares algorithm. This iterative process adjusts atomic positions, displacement parameters, and other model parameters to improve the agreement between the calculated and observed structure factors.

Key Refinement Parameters and Quality Indicators

| Parameter/Indicator | Description | Target Value |

| R1 | The residual factor, representing the agreement between observed and calculated structure factor amplitudes. | < 0.05 for high-quality structures. |

| wR2 | The weighted residual factor, based on the squared structure factor amplitudes. | < 0.15 is generally acceptable. |

| Goodness-of-Fit (GooF) | Should be close to 1.0, indicating a good fit of the model to the data. | ~1.0 |

| Residual Electron Density | The difference between the observed and calculated electron density. Large positive or negative peaks may indicate missing atoms or errors in the model. | Typically < ±0.5 e⁻/ų. |

Part 4: Analysis of the Crystal Structure: Insights into Molecular and Supramolecular Chemistry

With a refined crystal structure, a wealth of information becomes available.

Molecular Geometry

The analysis provides precise measurements of bond lengths, bond angles, and torsion angles within the 4-Fluoro-3,5-dimethylbenzene-1-sulfonamide molecule[8]. These parameters can be compared with values from related structures in the Cambridge Structural Database (CSD) to identify any unusual geometric features[11].

Intermolecular Interactions and Crystal Packing

The sulfonamide group is a potent hydrogen bond donor (N-H) and acceptor (S=O). A detailed analysis of the crystal packing will likely reveal a network of intermolecular interactions, such as:

-

N-H···O Hydrogen Bonds: These are expected to be the primary interactions governing the crystal packing, often forming chains or dimers[12][13][14].

-

C-H···O and C-H···F Interactions: Weaker hydrogen bonds involving the aromatic C-H groups and the oxygen or fluorine atoms can also play a significant role in stabilizing the three-dimensional structure.

-

π-π Stacking: Interactions between the aromatic rings of adjacent molecules may also be present.

Understanding these interactions is crucial, as they influence the compound's physical properties, such as solubility and melting point, which are critical for drug development.

Part 5: Data Archiving and Dissemination

To ensure the integrity and accessibility of scientific data, the final crystallographic information should be deposited in a public repository. The Cambridge Crystallographic Data Centre (CCDC) maintains the Cambridge Structural Database (CSD), the world's repository for small-molecule organic and metal-organic crystal structures[11][15]. A CCDC deposition number should be obtained and included in any publication describing the structure.

Conclusion

This guide has outlined a comprehensive and rigorous pathway for the determination and analysis of the crystal structure of 4-Fluoro-3,5-dimethylbenzene-1-sulfonamide. By following these established protocols, researchers can obtain a detailed, three-dimensional understanding of this promising molecule. The resulting crystallographic data will be invaluable for elucidating its structure-activity relationships, guiding further optimization in drug design, and contributing fundamental knowledge to the field of structural chemistry.

References

-

Excillum. (n.d.). Small molecule crystallography. Retrieved from Excillum. [Link]

-

Hughes, C. E., et al. (2022). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Molecular Pharmaceutics. [Link]

-

Creative Biostructure. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? Retrieved from Creative Biostructure. [Link]

-

Hughes, C. E., et al. (2022). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. ACS Publications. [Link]

-

Naveen, S., et al. (2016). Crystal structures of three N-(aryl-sulfon-yl)-4-fluoro-benzamides. Acta Crystallographica Section E: Crystallographic Communications. [Link]

-

Mughal, E. U., et al. (2012). N-(2,3-Dimethylphenyl)-4-fluoro-N-[(4-fluorophenyl)sulfonyl]benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online. [Link]

-

Lynch, D. E., & Beaton, P. D. (2024). N-(2,4-difluorophenyl)-2-fluorobenzamide. Molbank. [Link]

-

PubChem. (n.d.). 4-fluoro-N,N-dimethylbenzenesulfonamide. Retrieved from PubChem. [Link]

-

PubChem. (n.d.). N-(3-chloro-4-fluorophenyl)-4-fluoro-3,5-dimethylbenzenesulfonamide. Retrieved from PubChem. [Link]

-

Journal of Pharmaceutical Research International. (2024). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. [Link]

-

Cambridge Crystallographic Data Centre. (n.d.). The Largest Curated Crystal Structure Database. Retrieved from CCDC. [Link]

-

Naveen, S., et al. (2015). Crystal structures of N-(3-fluorobenzoyl)benzenesulfonamide and N-(3-fluorobenzoyl)-4-methylbenzenesulfonamide. Acta Crystallographica Section E: Crystallographic Communications. [Link]

-

PubChem. (n.d.). 4-Fluoro-3-methoxybenzene-1-sulfonamide. Retrieved from PubChem. [Link]

- Google Patents. (2003). Process to prepare sulfonamides.

-

Supuran, C. T. (Ed.). (2016). Special Issue: Sulfonamides. Molecules. [Link]

-

ResearchGate. (2015). (PDF) Crystal structures of 4-methoxy-N-(4-methylphenyl)benzenesulfonamide and N-(4-fluorophenyl)-4-methoxybenzenesulfonamide. [Link]

-

ResearchGate. (2000). Sulfonamide as an Activating Group for the Synthesis of Poly(aryl ether sulfonamide)s by Nucleophilic Aromatic Substitution. [Link]

-

PubMed. (2023). Discovery and development of benzene sulfonamide derivatives as anti-hepatic fibrosis agents. [Link]

- Google Patents. (1992).

-

Cambridge Crystallographic Data Centre. (n.d.). CCDC: Structural Chemistry Data, Software, and Insights. Retrieved from CCDC. [Link]

Sources

- 1. The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review [ajchem-b.com]

- 2. Special Issue: Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Discovery and development of benzene sulfonamide derivatives as anti-hepatic fibrosis agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 1477712-69-8|4-Fluoro-3,5-dimethylbenzene-1-sulfonamide|BLD Pharm [bldpharm.com]

- 6. 122263-78-9|4-Fluoro-3,5-dimethylbenzene-1-sulfonyl chloride|BLD Pharm [bldpharm.com]

- 7. From Powders to Single Crystals: A Crystallographer’s Toolbox for Small-Molecule Structure Determination - PMC [pmc.ncbi.nlm.nih.gov]

- 8. creative-biostructure.com [creative-biostructure.com]

- 9. rigaku.com [rigaku.com]

- 10. excillum.com [excillum.com]

- 11. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

- 12. Crystal structures of three N-(aryl-sulfon-yl)-4-fluoro-benzamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Crystal structures of N-(3-fluorobenzoyl)benzenesulfonamide and N-(3-fluorobenzoyl)-4-methylbenzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

An In-depth Technical Guide to the Molecular Structure of 4-Fluoro-3,5-dimethylbenzene-1-sulfonamide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the molecular structure, synthesis, and characterization of 4-Fluoro-3,5-dimethylbenzene-1-sulfonamide. This document is intended to serve as a valuable resource for researchers and professionals engaged in medicinal chemistry, drug discovery, and organic synthesis, offering insights into the nuanced structural features and practical methodologies associated with this compound.

Introduction: The Significance of Fluorinated Aryl Sulfonamides

Aryl sulfonamides are a cornerstone of medicinal chemistry, with their presence in a wide array of therapeutic agents. The introduction of fluorine atoms into these scaffolds can profoundly influence a molecule's physicochemical and biological properties, including metabolic stability, membrane permeability, and binding affinity to target proteins.[1][2] The strategic placement of a fluorine atom, as seen in 4-Fluoro-3,5-dimethylbenzene-1-sulfonamide, offers a unique combination of electronic and steric effects that can be leveraged in the design of novel bioactive compounds.[1] This guide will delve into the specific molecular architecture of this compound, providing a foundational understanding for its application in advanced research.

Molecular Structure and Physicochemical Properties

4-Fluoro-3,5-dimethylbenzene-1-sulfonamide possesses a well-defined molecular structure that dictates its chemical behavior and potential biological activity. The core of the molecule is a benzene ring substituted with a fluorine atom, two methyl groups, and a sulfonamide functional group.

Table 1: Physicochemical Properties

| Property | Value | Source |

| CAS Number | 1477712-69-8 | [3] |

| Molecular Formula | C₈H₁₀FNO₂S | [3] |

| Molecular Weight | 203.23 g/mol | [3] |

| Physical Form | Solid (predicted) | [4] |

| SMILES | O=S(C1=CC(C)=C(F)C(C)=C1)(N)=O | [3] |

The spatial arrangement of the substituents on the benzene ring is critical. The fluorine atom at the 4-position, flanked by two methyl groups at the 3- and 5-positions, creates a unique electronic environment. The electron-withdrawing nature of the fluorine and the sulfonamide group, combined with the electron-donating effect of the methyl groups, influences the reactivity of the aromatic ring and the properties of the sulfonamide moiety.

Synthesis of 4-Fluoro-3,5-dimethylbenzene-1-sulfonamide

The synthesis of 4-Fluoro-3,5-dimethylbenzene-1-sulfonamide is typically achieved through a two-step process, starting from 1-fluoro-3,5-dimethylbenzene. The first step involves the chlorosulfonation of the aromatic ring to yield the key intermediate, 4-Fluoro-3,5-dimethylbenzene-1-sulfonyl chloride. This is followed by amination to produce the final sulfonamide.

Experimental Protocol: Synthesis

Step 1: Synthesis of 4-Fluoro-3,5-dimethylbenzene-1-sulfonyl chloride (CAS: 122263-78-9)

This procedure is based on established methods for the chlorosulfonation of activated aromatic compounds.[5]

-

Reagents and Equipment:

-

1-fluoro-3,5-dimethylbenzene

-

Chlorosulfonic acid (freshly distilled is recommended)

-

Round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a gas outlet connected to a trap for HCl gas.

-

Ice bath

-

-

Procedure:

-

In a fume hood, cool chlorosulfonic acid (e.g., 5 molar equivalents) in the round-bottom flask to 0-5 °C using an ice bath.

-

Slowly add 1-fluoro-3,5-dimethylbenzene (1 molar equivalent) dropwise to the stirred chlorosulfonic acid, maintaining the temperature below 10 °C. Vigorous evolution of HCl gas will occur.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours.

-

Carefully pour the reaction mixture onto crushed ice with stirring.

-

The solid 4-Fluoro-3,5-dimethylbenzene-1-sulfonyl chloride will precipitate. Collect the solid by vacuum filtration and wash thoroughly with cold water.

-

Dry the product under vacuum. The crude product can be used in the next step or purified by recrystallization from a suitable solvent like hexane.

-

Step 2: Synthesis of 4-Fluoro-3,5-dimethylbenzene-1-sulfonamide (CAS: 1477712-69-8)

This amination follows general procedures for the conversion of sulfonyl chlorides to primary sulfonamides.

-

Reagents and Equipment:

-

4-Fluoro-3,5-dimethylbenzene-1-sulfonyl chloride

-

Concentrated aqueous ammonia

-

Erlenmeyer flask

-

Stirring apparatus

-

-

Procedure:

-

Suspend the crude or purified 4-Fluoro-3,5-dimethylbenzene-1-sulfonyl chloride in an excess of concentrated aqueous ammonia in an Erlenmeyer flask.

-

Stir the mixture vigorously at room temperature. The reaction is typically exothermic.

-

Continue stirring for 1-2 hours, or until the reaction is complete (can be monitored by TLC).

-

Collect the solid product by vacuum filtration and wash with cold water.

-

The crude 4-Fluoro-3,5-dimethylbenzene-1-sulfonamide can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

-

Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl protons, and the sulfonamide protons. The aromatic protons would likely appear as a singlet or a narrow multiplet in the aromatic region (δ 7.0-8.0 ppm). The two methyl groups, being chemically equivalent, should give rise to a sharp singlet at approximately δ 2.2-2.5 ppm. The two protons of the primary sulfonamide group (-SO₂NH₂) would likely appear as a broad singlet, with its chemical shift being dependent on the solvent and concentration.

-

¹³C NMR: The carbon NMR spectrum would provide detailed information about the carbon framework.[6] Distinct signals are expected for the aromatic carbons, with the carbon attached to the fluorine atom showing a characteristic large coupling constant (¹JC-F). The carbons bearing the methyl groups and the sulfonamide group will also have unique chemical shifts. The two equivalent methyl carbons would appear as a single resonance in the aliphatic region (δ 15-25 ppm).

Infrared (IR) Spectroscopy

The IR spectrum of 4-Fluoro-3,5-dimethylbenzene-1-sulfonamide would exhibit characteristic absorption bands for its functional groups. Key expected vibrations include:

-

N-H stretching: Two bands in the region of 3350-3250 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary sulfonamide N-H bonds.

-

S=O stretching: Two strong absorption bands, typically around 1350-1300 cm⁻¹ (asymmetric) and 1170-1150 cm⁻¹ (symmetric) for the sulfonyl group.

-

C-F stretching: A strong band in the region of 1250-1000 cm⁻¹ indicative of the carbon-fluorine bond.

-

Aromatic C-H and C=C stretching: Bands in their characteristic regions.

Mass Spectrometry (MS)

Mass spectrometry would confirm the molecular weight of the compound. In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 203. The fragmentation pattern would likely involve the loss of SO₂ (64 Da) and other characteristic fragments of the aryl sulfonamide structure.

Potential Applications in Research and Drug Discovery

Fluorinated sulfonamides are of significant interest in medicinal chemistry due to their potential to modulate biological activity.[1] While specific applications for 4-Fluoro-3,5-dimethylbenzene-1-sulfonamide are not extensively documented, its structural motifs suggest potential utility as:

-

A building block for the synthesis of more complex molecules with potential therapeutic applications.

-

A scaffold for the development of enzyme inhibitors, particularly for targets where interactions with the sulfonamide and fluoro-substituted aromatic ring are favorable.

-

A tool compound for structure-activity relationship (SAR) studies in drug discovery programs.

The presence of the fluorine atom can enhance metabolic stability by blocking potential sites of oxidation on the aromatic ring, a strategy commonly employed in drug design.[2][7]

Safety and Handling

As with all laboratory chemicals, 4-Fluoro-3,5-dimethylbenzene-1-sulfonamide and its synthetic intermediates should be handled with appropriate safety precautions. The precursor, 4-Fluoro-3,5-dimethylbenzene-1-sulfonyl chloride, is expected to be corrosive and moisture-sensitive. All synthetic procedures should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.

Logical Relationships and Workflow Diagrams

The synthesis and characterization of 4-Fluoro-3,5-dimethylbenzene-1-sulfonamide follow a logical progression from starting materials to the final, well-characterized product.

Caption: Synthetic workflow for 4-Fluoro-3,5-dimethylbenzene-1-sulfonamide.

References

-

Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Catalyst-free radical fluorination of sulfonyl hydrazides in water - Supporting Information. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 4-fluoro-N,N-dimethylbenzenesulfonamide. PubChem. Retrieved from [Link]

-

Ahmad, I., et al. (2023). Diverse role, structural trends, and applications of fluorinated sulphonamide compounds in agrochemical and pharmaceutical fields. PubMed Central. Retrieved from [Link]

- Google Patents. (n.d.). CN1554644A - One-pot method for preparing p-fluorothiophenol.

-

Organic Syntheses. (n.d.). m-TRIFLUOROMETHYLBENZENESULFONYL CHLORIDE. Retrieved from [Link]

-

Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8371-8412. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). N-(3-chloro-4-fluorophenyl)-4-fluoro-3,5-dimethylbenzenesulfonamide. PubChem. Retrieved from [Link]

- Google Patents. (n.d.). US4886629A - Process for the preparation of fluorinated benzene sulfonyl fluorides.

-

Barnes-Seeman, D., Beck, J., & Springer, C. (2014). Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses. Current Topics in Medicinal Chemistry, 14(7), 855-864. Retrieved from [Link]

-

SWGDrug. (2019). 4-Fluoro ADB. Retrieved from [Link]

-

Bentham Science. (n.d.). Fluorinated Compounds in Medicinal Chemistry: Recent Applications, Synthetic Advances and Matched-Pair Analyses. Retrieved from [Link]

-

Google Patents. (n.d.). US 2012/0309796 A1 - (12) Patent Application Publication (10) Pub. No.: US 2012/0309796 A1. Retrieved from [Link]

- Google Patents. (n.d.). EP0032077A1 - Process for preparing fluorobenzene-sulfonyl fluorides.

-

National Center for Biotechnology Information. (n.d.). 4-Fluoro-3-methoxybenzene-1-sulfonamide. PubChem. Retrieved from [Link]

- Google Patents. (n.d.). US20030236437A1 - Process to prepare sulfonamides.

-

ResearchGate. (n.d.). Fluorine in Medicinal Chemistry. Retrieved from [Link]

-

Thieme. (n.d.). 4. 13C NMR Spectroscopy. Retrieved from [Link]

-

Quick Company. (n.d.). An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And. Retrieved from [Link]

- Google Patents. (n.d.). EP0003344B1 - Process for the preparation of fluor benzenes.

-

Organic Syntheses. (n.d.). Benzenesulfonyl chloride. Retrieved from [Link]

-

PrepChem.com. (n.d.). Step (a): Preparation of 4-fluorobenzoyl chloride. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of isomeric fluoronitrobenzene-sulfonyl chlorides. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 3-Fluoro-4-methyl-benzene N,N-dimethylsulfonamide. PubChem. Retrieved from [Link]

-

Google Patents. (n.d.). EP 1013629 A1 - Preparation process of fluorine subsituted aromatic compound. Retrieved from [Link]

-

ResearchGate. (n.d.). The preparation of 4-Fluoro-3-nitrobenzonitrile and the proton magnetic resonance spectra of some compounds containing the N-4-Cyano-2-nitrophenyl group. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Sulfanilyl chloride, N-acetyl. Retrieved from [Link]

Sources

- 1. Diverse role, structural trends, and applications of fluorinated sulphonamide compounds in agrochemical and pharmaceutical fields - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 1477712-69-8|4-Fluoro-3,5-dimethylbenzene-1-sulfonamide|BLD Pharm [bldpharm.com]

- 4. 122263-78-9 Cas No. | 4-Fluoro-3,5-dimethylbenzenesulfonyl chloride | Apollo [store.apolloscientific.co.uk]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Thieme E-Books & E-Journals [thieme-connect.de]

- 7. Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction: The Strategic Importance of the Fluorinated Benzenesulfonamide Scaffold

An In-depth Technical Guide to the Biological Activity of 4-Fluoro-3,5-dimethylbenzene-1-sulfonamide Derivatives

For Researchers, Scientists, and Drug Development Professionals

The sulfonamide functional group is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of therapeutic agents with a wide spectrum of biological activities, including antibacterial, anticancer, and anti-inflammatory properties.[1][2] The core structure, an SO₂NH₂ moiety, provides a versatile anchor for chemical modification, enabling the fine-tuning of pharmacological profiles. The specific scaffold of 4-Fluoro-3,5-dimethylbenzene-1-sulfonamide introduces two critical structural features that are highly advantageous in modern drug design.

The strategic placement of a fluorine atom is a widely used tactic to enhance a molecule's drug-like properties.[3] Fluorine's high electronegativity can modulate the acidity of the N-H bond in the sulfonamide, influence binding interactions with target proteins, and, critically, block sites of metabolic oxidation, thereby increasing the compound's metabolic stability and bioavailability.[4][5] Concurrently, the two methyl groups at the 3- and 5-positions provide steric bulk, which can confer selectivity for specific enzyme active sites and protect the aromatic ring from metabolic degradation. This guide synthesizes the known biological potential of derivatives built upon this promising scaffold, offering insights into their synthesis, mechanisms of action, and therapeutic applications.

Synthetic Pathways for Derivatization

The primary point for derivatization of the 4-Fluoro-3,5-dimethylbenzene-1-sulfonamide core is the sulfonamide nitrogen. This allows for the introduction of a wide variety of substituents to explore the structure-activity relationship (SAR). A generalized synthetic workflow typically begins with the activation of the parent sulfonamide, followed by coupling with a diverse set of building blocks.

General Experimental Protocol: N-Alkylation/N-Arylation

-

Deprotonation: To a solution of 4-Fluoro-3,5-dimethylbenzene-1-sulfonamide (1 equivalent) in a suitable aprotic solvent (e.g., Dimethylformamide, DMF), a strong base such as Sodium Hydride (NaH, 1.1 equivalents) is added portion-wise at 0 °C to form the corresponding sodium salt. The reaction is stirred for 30-60 minutes to ensure complete deprotonation.

-

Nucleophilic Substitution: The desired electrophile (e.g., an alkyl halide, benzyl bromide, or a heteroaryl chloride, 1.2 equivalents) is added to the reaction mixture.

-

Reaction Progression: The mixture is allowed to warm to room temperature and stirred for 12-24 hours. Progress is monitored by Thin-Layer Chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction is quenched by the slow addition of water. The aqueous layer is extracted with an organic solvent (e.g., Ethyl Acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired N-substituted derivative.

This versatile approach allows for the synthesis of a large library of compounds for biological screening.

Caption: Generalized workflow for synthesizing and screening derivatives.

Anticancer Activity: Targeting Key Oncogenic Pathways

Sulfonamide derivatives are a well-established class of anticancer agents, with several compounds having been successfully marketed for cancer therapy.[6] The derivatization of the 4-Fluoro-3,5-dimethylbenzene-1-sulfonamide scaffold offers a promising avenue for discovering novel agents that target various hallmarks of cancer.

Mechanism of Action: Enzyme Inhibition

Many sulfonamide-based anticancer agents function by inhibiting enzymes crucial for tumor growth and proliferation. Key targets include:

-

VEGFR-2 Inhibition: Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a pivotal kinase in angiogenesis, the process by which tumors form new blood vessels to sustain their growth.[7] Sulfonamide derivatives can act as ATP-competitive inhibitors, binding to the kinase domain of VEGFR-2 and blocking the downstream signaling cascade that leads to endothelial cell proliferation and migration.

-

PI3Kα Inhibition: The Phosphoinositide 3-kinase (PI3K) pathway is one of the most frequently activated signaling pathways in human cancers. Certain sulfonamide-triazine hybrids have shown moderate to potent inhibitory activity against the PI3Kα isoform, which can induce apoptosis in cancer cells.[8]

-

Carbonic Anhydrase (CA) Inhibition: Tumor cells often overexpress specific carbonic anhydrase isoforms (e.g., CA IX and XII) to regulate pH in the hypoxic tumor microenvironment. Inhibition of these enzymes disrupts tumor cell survival and proliferation.[1]

Caption: Inhibition of the VEGFR-2 signaling cascade by sulfonamide derivatives.

In Vitro Cytotoxicity Data

Derivatives are commonly screened against a panel of human cancer cell lines to determine their cytotoxic potential. The half-maximal inhibitory concentration (IC₅₀) is a key metric for potency.

| Derivative Class | Cell Line | IC₅₀ (µM) | Reference |

| Novel Sulfonamide (Compd. 6) | HCT-116 (Colon) | 3.53 | [7] |

| Novel Sulfonamide (Compd. 6) | HepG-2 (Liver) | 3.33 | [7] |

| Novel Sulfonamide (Compd. 6) | MCF-7 (Breast) | 4.31 | [7] |

| Sulfaguanidine-Triazine (Compd. 27) | MCF-7 (Breast) | 14.8 | [8] |

| Chalcone-Sulfonamide (Compd. 4) | MCF-7 (Breast) | Potent Activity | [9][10] |

Protocol: MTT Assay for Cytotoxicity

-

Cell Seeding: Cancer cells (e.g., MCF-7) are seeded into 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for attachment.

-

Compound Treatment: A stock solution of the test derivative in DMSO is serially diluted in culture medium. The old medium is removed from the plates, and 100 µL of the fresh medium containing various concentrations of the compound is added. A control group receives medium with DMSO only. Plates are incubated for 48-72 hours.

-

MTT Addition: 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan.

-

Solubilization: The medium is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Reading: The plate is gently shaken, and the absorbance is measured at 570 nm using a microplate reader.

-

Calculation: The percentage of cell viability is calculated relative to the control, and the IC₅₀ value is determined by plotting a dose-response curve.

Antimicrobial Activity: A Modern Take on a Classic Drug Class

While sulfonamides were the first class of effective antibacterial agents, the rise of resistance necessitates the development of new derivatives.[1] The 4-Fluoro-3,5-dimethylbenzene-1-sulfonamide scaffold can be used to generate novel compounds with potent activity against both Gram-positive and Gram-negative bacteria, as well as fungi.

Structure-Activity Relationship (SAR)

The antimicrobial potency of benzenesulfonamides is highly dependent on the nature of the substituent attached to the sulfonamide nitrogen.

-

Heterocyclic Moieties: Incorporation of heterocyclic rings such as thiazole, oxadiazole, or pyrazole can significantly enhance antimicrobial activity.[11][12] These groups can participate in additional hydrogen bonding or hydrophobic interactions within the active site of the target enzyme (e.g., dihydropteroate synthase).

-

Electron-Withdrawing Groups: The presence of electron-withdrawing groups (e.g., nitro, chloro) on appended aromatic rings has been shown to correlate with good antibacterial activity against specific strains like Escherichia coli.[12]

-